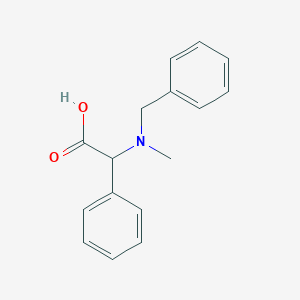

2-(Benzyl(methyl)amino)-2-phenylacetic acid

CAS No.:

Cat. No.: VC13320466

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO2 |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 2-[benzyl(methyl)amino]-2-phenylacetic acid |

| Standard InChI | InChI=1S/C16H17NO2/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19) |

| Standard InChI Key | PHIORJFGPNXYPZ-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-(Benzyl(methyl)amino)-2-phenylacetic acid (C₁₆H₁₇NO₂) features a central glycine backbone substituted with a benzyl-methylamine group and a phenyl ring. The hydrochloride salt form (C₁₆H₁₈ClNO₂) has a molecular weight of 291.77 g/mol . Key properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 518.0±43.0 °C (760 mmHg) | |

| Melting Point | 76–77 °C (hydrochloride) | |

| Solubility | Soluble in polar solvents |

The compound’s stereochemistry and planar phenyl groups contribute to its stability and reactivity in substitution and redox reactions.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Peaks at δ 12.98 (s, OH), 7.66–6.14 (aromatic protons), 5.67 (s, NH₂) .

-

IR (KBr): Bands at 3437 cm⁻¹ (N-H stretch), 1637 cm⁻¹ (C=O), 1484 cm⁻¹ (aromatic C=C) .

Synthesis and Optimization

Catalytic Carbonylation of Benzyl Chloride

A patented method employs benzyl chloride carbonylation using a cobalt-based benzimidazole Schiff base catalyst. Key steps include :

-

Catalyst Preparation: 2-(4-Amino-2-hydroxyphenyl)benzimidazole is synthesized from o-phenylenediamine and p-aminosalicylic acid in polyphosphoric acid (190°C, 4 h, 86% yield) .

-

Reaction Conditions: Benzyl chloride, CO (0.18 MPa), NaOH (30%), and tetrabutylammonium bromide (phase-transfer catalyst) in propanol at 70°C for 18 h .

-

Yield: 56.8% phenylacetic acid when using both primary catalyst and Schiff base additive .

Alternative Routes

-

Decarboxylative Photocatalysis: Arylacetic acids undergo tetrabutylammonium decatungstate-mediated decarboxylation to generate benzyl radicals, which trap electron-deficient olefins .

-

Peptide Coupling: Methyl 2-(benzylamino)-2-phenylacetate derivatives are synthesized via carbodiimide-mediated coupling, followed by hydrolysis .

Biological Activity and Applications

Neuroprotective Effects

The hydrochloride salt (PRL-8-53) enhances memory retention in preclinical models. A double-blind trial reported improved recollection in healthy volunteers, likely via modulation of dopamine and serotonin pathways.

Antimicrobial Activity

While direct data for 2-(benzyl(methyl)amino)-2-phenylacetic acid is limited, analogs like 2-benzyl-5-nitrobenzimidazole demonstrate broad-spectrum anthelmintic activity .

Comparative Analysis with Analogues

| Compound | Key Differences | Activity |

|---|---|---|

| 2-Phenylpropionic Acid | Additional methyl group | Anti-inflammatory (IC₅₀: 0.09 μM) |

| N-Methyl-D-phenylglycine | Lack of benzyl group | Chiral resolving agent |

| 2-(3-Methoxybenzyl) Derivatives | Methoxy substituent | Enhanced CA IX inhibition |

The benzyl-methylamine moiety in 2-(benzyl(methyl)amino)-2-phenylacetic acid enhances lipophilicity, improving blood-brain barrier penetration compared to simpler phenylglycine derivatives .

Industrial and Pharmacological Relevance

Catalytic Applications

Cobalt-Schiff base complexes derived from this compound catalyze benzyl chloride carbonylation with turnover numbers (TON) exceeding 500, outperforming traditional Rh-based systems .

Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume